molecular formula C14H10F3N5O3S B2922967 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 877630-02-9

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2922967
CAS No.: 877630-02-9
M. Wt: 385.32
InChI Key: NOZFBJTWDUPWAP-UHFFFAOYSA-N
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Description

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a heterocyclic aromatic structure, and is substituted with various functional groups, including a trifluoromethoxy phenyl group and a thioacetamide moiety.

Mechanism of Action

Target of Action

The compound, 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs) , which are key regulators of cell cycle progression and are often dysregulated in cancer .

Mode of Action

The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding sites of CDKs . This inhibits the kinase activity of CDKs, preventing the phosphorylation of their substrates and thus halting cell cycle progression .

Biochemical Pathways

By inhibiting CDKs, the compound affects the cell cycle, particularly the transition from G1 to S phase . This results in cell cycle arrest, leading to apoptosis in cancer cells . The compound also suppresses the activation of NF-κB and IL-6, which are involved in inflammation and cancer progression .

Pharmacokinetics

They are typically metabolized in the liver and excreted via the kidneys .

Result of Action

The compound exhibits cytotoxicity against various cancer cell lines . It induces apoptosis in cancer cells, as evidenced by caspase-3 activation . In vivo, it has shown tumoricidal effects in a lung adenocarcinoma xenograft model .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the compound’s solubility and hence its bioavailability . Additionally, the presence of drug efflux pumps in cancer cells can reduce the intracellular concentration of the compound, potentially leading to drug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-4-one core. One common approach is to start with a suitable pyrazole derivative and then introduce the necessary substituents through a series of reactions, such as nucleophilic substitution and cyclization reactions[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The pyrazolo[3,4-d]pyrimidin-4-one core can be reduced to form a pyrazolo[3,4-d]pyrimidin-4-ol derivative.

  • Substitution: : The trifluoromethoxy phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Pyrazolo[3,4-d]pyrimidin-4-ol derivatives.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : It has potential as a lead compound in drug discovery, especially for targeting specific enzymes or receptors.

  • Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and core structure. Similar compounds might include other pyrazolo[3,4-d]pyrimidines or thioacetamide derivatives, but the presence of the trifluoromethoxy phenyl group adds a distinct element to its chemical properties.

List of Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives

  • Thioacetamide derivatives

  • Trifluoromethoxy phenyl compounds

Properties

IUPAC Name

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O3S/c15-14(16,17)25-8-3-1-7(2-4-8)19-10(23)6-26-13-20-11-9(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZFBJTWDUPWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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